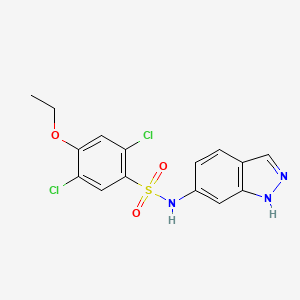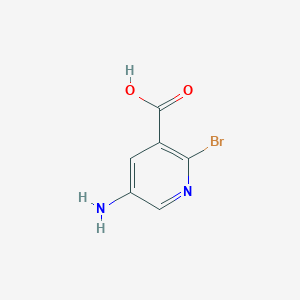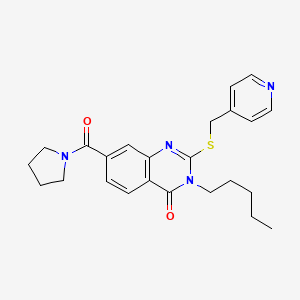![molecular formula C19H25NO4 B2723590 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1797182-25-2](/img/structure/B2723590.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an azabicyclo[3.2.1]oct-2-ene moiety, which is a type of bicyclic compound containing a nitrogen atom . It also has a trimethoxyphenyl group, which is a phenyl ring with three methoxy (-OCH3) substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the trimethoxyphenyl group, and the formation of the propan-1-one moiety . The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the various functional groups . The azabicyclo[3.2.1]oct-2-ene moiety would likely impart some degree of rigidity to the molecule, while the trimethoxyphenyl and propan-1-one groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present . The azabicyclo[3.2.1]oct-2-ene moiety might undergo reactions typical of other bicyclic compounds, while the trimethoxyphenyl and propan-1-one groups would have their own characteristic reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, solubility, melting point, and boiling point would all be affected by the specific functional groups and the overall structure of the molecule .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Structural Characterization
Research efforts have been dedicated to the stereoselective synthesis and structural characterization of optically active derivatives related to this compound. For example, Uchiyama et al. (2001) reported on the stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives, highlighting a novel approach using asymmetric oxyselenenylation as a key step (Uchiyama et al., 2001). Similarly, Wu et al. (2015) synthesized and characterized the crystal structure of a closely related compound, providing insights into its molecular configuration through X-ray crystallography (Wu et al., 2015).
Antibacterial Activity
The development of novel polymers with antibacterial properties has also been explored. Kumar et al. (2017) synthesized cinchonidinyl-based acrylic and methacrylic homopolymers from derivatives of this compound, showing enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Kumar et al., 2017).
Enantioselective Syntheses
The compound and its derivatives have been utilized in enantioselective syntheses. Mao et al. (2014) presented a novel method for the synthesis of hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, applying this technique to the enantioselective synthesis of tropane alkaloids, demonstrating the compound's versatility in synthetic organic chemistry (Mao et al., 2014).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques involving the compound and its derivatives have been explored for creating various structurally complex molecules. For instance, the synthesis of 3-azabicyclo[3.3.0]oct-5-en-7-ones via a combination of Nicholas reaction and Pauson-Khand cyclization was efficiently executed, showcasing the compound's utility in intricate synthetic routes (Jeong et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-16-11-7-13(18(23-2)19(16)24-3)8-12-17(21)20-14-5-4-6-15(20)10-9-14/h4-5,7,11,14-15H,6,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQCPYTCNYVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2C3CCC2C=CC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2723511.png)
![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)
![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)
![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)
![4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2723523.png)
![5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2723524.png)
![(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2723525.png)
![4-((2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2723526.png)
![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2723530.png)